molecular formula C19H21NO5 B176087 Prostephanaberrine CAS No. 105608-27-3

Prostephanaberrine

Cat. No. B176087
M. Wt: 343.4 g/mol
InChI Key: AFTBFIOTWHPFTG-MJXNMMHHSA-N
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Description

Prostephanaberrine is a natural product found in Stephania japonica . It is an alkaloid with the molecular formula C19H21NO5 . The molecular weight of Prostephanaberrine is 343.4 g/mol .


Molecular Structure Analysis

The molecular structure of Prostephanaberrine is complex. The IUPAC name for Prostephanaberrine is (1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed structural analysis, a specialized tool or software that can interpret these strings would be required.


Physical And Chemical Properties Analysis

Prostephanaberrine has a molecular weight of 343.4 g/mol . It is a powder in its physical state . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

The Role of Prostephanaberrine in Pathogenesis

Prostephanaberrine's role in disease pathogenesis, especially in diseases like IDDM (Insulin-Dependent Diabetes Mellitus), has been a subject of interest. Studies like those by Mandrup-Poulsen (1996) in "Diabetologia" have emphasized the importance of unprejudiced scientific research in understanding the clinical applications of such substances (Mandrup-Poulsen, 1996).

Genomic Responses in Mouse Models

Research by Takao and Miyakawa (2013) in "Proceedings of the National Academy of Sciences of the United States of America" highlights the challenges in mimicking human inflammatory diseases in mouse models, which is relevant for testing substances like Prostephanaberrine (Takao & Miyakawa, 2013).

Clinical Application of Proteomics

The clinical application of proteomics, as discussed by Colantonio and Chan (2005) in "Clinica chimica acta," is crucial for understanding protein changes in diseases and can aid in the study of Prostephanaberrine's effects (Colantonio & Chan, 2005).

Pharmacology and Clinical Indications

Studies like Wuttke et al. (2003) in "Phytomedicine" on pharmacology and clinical indications of different compounds highlight the importance of understanding the clinical applications of substances like Prostephanaberrine (Wuttke, Jarry, Christoffel, Spengler, & Seidlová‐Wuttke, 2003).

Drug Discovery Perspectives

The historical perspective on drug discovery provided by Drews (2000) in "Science" gives insights into the evolution of drug research, which is relevant for understanding the development and application of compounds like Prostephanaberrine (Drews, 2000).

Relationship Between Microbiota and Health

Research on human gut microbiota, such as the study by Wallace et al. (2011) in "Nutrition reviews," provides insights into how microorganisms affect health and disease, which could be relevant for understanding the effects of Prostephanaberrine (Wallace, Guarner, Madsen, Cabana, Gibson, Hentges, & Sanders, 2011).

Metabolism and Cancer Research

The study of cholesterol metabolism in cancer, as explored by Silvente-Poirot and Poirot (2012) in "Current opinion in pharmacology," may offer insights relevant to the research applications of Prostephanaberrine (Silvente-Poirot & Poirot, 2012).

Safety And Hazards

Handling Prostephanaberrine requires certain safety measures. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBFIOTWHPFTG-MJXNMMHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@@]1(C[C@@H](C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909629
Record name 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostephanaberrine

CAS RN

105608-27-3
Record name Prostephanaberrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105608273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Matsui, Y Yamamura - Journal of Natural Products, 1986 - ACS Publications
Prostephanaberrine (1), a new hasubanan alkaloid, was isolated from the fresh fruits of Stephania japónica. The new alkaloid and its acetate 2 were converted into the metaphanine-…
Number of citations: 13 pubs.acs.org
M Matsui - The Alkaloids: Chemistry and Pharmacology, 1988 - Elsevier
… and suggesting a significant transformation in ring C of prostephanaberrine (18). Thus, from the … Thus, structures 18 and 26 were proposed for prostephanaberrine and stephanaberrine, …
Number of citations: 25 www.sciencedirect.com
DC Grünenfelder, SE Reisman, R Navarro - Tetrahedron, 2023 - Elsevier
… N,O-dimethylstephine (94) and (−)-stephabenine (95) from 91, while exposure of ketal 94 to aqueous HCl followed by catalytic NaOEt facilitated the formation of (−)-prostephanaberrine (…
Number of citations: 0 www.sciencedirect.com
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
… The isolation of a new alkaloid of the hasubanan type named prostephanaberrine (116-32) from the fruits was further reported [61]. Treatment of prostephanaberrine with aqueous Hel …
Number of citations: 8 link.springer.com
NA Calandra, SM King, SB Herzon - The Journal of organic …, 2013 - ACS Publications
We describe a general strategy to prepare the hasubanan and acutumine alkaloids, a large family of botanical natural products that display antitumor, antiviral, and memory-enhancing …
Number of citations: 48 pubs.acs.org
DK Semwal, R Badoni, R Semwal, SK Kothiyal… - Journal of …, 2010 - Elsevier
The plants of the genus Stephania (Menispermaceae) are widely distributed, and have long been used in folk medicine for the treatment of various ailments such as asthma, tuberculosis…
Number of citations: 170 www.sciencedirect.com
SM King - 2014 - search.proquest.com
… Finally, (-)-metaphanine (17) was isolated from Stephania japonica in 1964.15 The metaphanine alkaloids (-)prostephanaberrine (18) and (-)-stephanaberrine (19) were isolated from …
Number of citations: 0 search.proquest.com
MT Islam, M Hossain, MAK Azad… - … JOURNAL OF APPLIED …, 2017 - sierrajournals.com
Medicinal plants play a key role in the human health. The use of plants, plant parts and their derived products is ancient. To date, a number of medicinal plants have gained attention of …
Number of citations: 1 sierrajournals.com
M Hossain, MAK Azad, SM Tareq, MT Islam - 2017 - researchgate.net
Medicinal plants play a key role in the human health. The use of plants, plant parts and their derived products is ancient. To date, a number of medicinal plants have gained attention of …
Number of citations: 2 www.researchgate.net
AM Hall - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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